

# A Comparative Study of Borophene and Rhenium Sulfide/Selenide for Photovoltaics

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Compound of Interest

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A deep dive into the photovoltaic potential of next-generation 2D materials, this guide offers a comparative analysis of borophene, rhenium disulfide (ReS<sub>2</sub>), and rhenium diselenide (ReSe<sub>2</sub>). While still in the early stages of experimental research for solar applications, these materials exhibit unique optoelectronic properties that position them as promising candidates for future photovoltaic technologies.

This comparative guide synthesizes available experimental data on the photovoltaic performance of borophene, ReS<sub>2</sub>, and ReSe<sub>2</sub>. It also outlines the detailed experimental protocols for the synthesis of these materials and the fabrication of photovoltaic devices.

# Performance at a Glance: A Quantitative Comparison

Direct experimental comparison of standalone solar cells based on borophene, ReS<sub>2</sub>, and ReSe<sub>2</sub> is limited in current literature. Much of the existing research focuses on their application in photodetectors or as components in heterostructure devices. However, the available data provides valuable insights into their photovoltaic potential.



Material/Devic e Structure	Power Conversion Efficiency (PCE)	Open-Circuit Voltage (Voc)	Short-Circuit Current Density (Jsc)	External Quantum Efficiency (EQE)
Borophene				
Perovskite Solar Cell with Borophene Quantum Dots (BQDs)	15.31%[1]	Not Reported	Not Reported	Not Reported
Rhenium Disulfide (ReS2) **				
Graphene/ReS <sub>2</sub> / Graphene	Not Reported	Not Reported	Not Reported	25.7%[2]
Rhenium Diselenide (ReSe <sub>2</sub> ) **				
ReSe <sub>2</sub> /MoS <sub>2</sub> Heterojunction	0.072%[3]	~0.1 V[3]	Not Reported	1266% (at specific wavelength)[3]
ReSe <sub>2</sub> /Si Heterojunction	Not Reported	Indicates photovoltaic behavior[4]	Not Reported	16858% (at 1060 nm, 0V)[4]

Note: The presented data is from different device architectures and measurement conditions, making direct comparison challenging. The high EQE values reported for ReSe<sub>2</sub> devices suggest a significant potential for efficient light-to-charge conversion. The borophene quantum dot-enhanced perovskite solar cell demonstrates that borophene can play a beneficial role in enhancing the performance of established solar cell technologies.[1]

## **Experimental Protocols: From Synthesis to Device**



Detailed methodologies for the synthesis of these 2D materials and the fabrication of photovoltaic devices are crucial for reproducible research and development.

### **Borophene Synthesis and Device Fabrication**

Synthesis of Borophene:

Borophene is notoriously difficult to synthesize due to its lack of a layered bulk counterpart. The most common methods are:

- Molecular Beam Epitaxy (MBE): This bottom-up approach involves the deposition of boron atoms onto a suitable substrate (e.g., Ag(111), Cu(111)) under ultra-high vacuum conditions.
   [5] The substrate temperature and deposition rate are critical parameters that control the resulting borophene phase.
- Chemical Vapor Deposition (CVD): CVD offers a more scalable approach for borophene synthesis. It typically involves the thermal decomposition of a boron precursor gas (e.g., diborane) onto a heated substrate.[6]
- Liquid-Phase Exfoliation: This top-down method involves the sonication of bulk boron powder in a suitable solvent to exfoliate thin layers of borophene.[2] This method is promising for large-scale production, though the quality and uniformity of the flakes can be a challenge.

Fabrication of a Borophene Quantum Dot-Enhanced Perovskite Solar Cell:[1]

- Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and ethanol in an ultrasonic bath.
- Electron Transport Layer (ETL) Deposition: A compact layer of TiO<sub>2</sub> is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing. A mesoporous TiO<sub>2</sub> layer is then spin-coated on top of the compact layer and annealed.
- Borophene Quantum Dot (BQD) Deposition: A solution of BQDs is spin-coated onto the TiO<sub>2</sub> layer.



- Perovskite Absorber Layer Deposition: The perovskite precursor solution is spin-coated onto the BQD-treated TiO<sub>2</sub> layer in a nitrogen-filled glovebox.
- Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material (e.g., Spiro-OMeTAD) is spin-coated on top of the perovskite layer.
- Electrode Deposition: A gold (Au) or silver (Ag) back contact is deposited by thermal evaporation.

## Rhenium Disulfide (ReS<sub>2</sub>) and Rhenium Diselenide (ReSe<sub>2</sub>) Synthesis and Device Fabrication

Synthesis of ReS2 and ReSe2:

These transition metal dichalcogenides (TMDs) can be synthesized by several methods:

- Chemical Vapor Deposition (CVD): This is a widely used method to grow high-quality, largearea thin films of ReS<sub>2</sub> and ReSe<sub>2</sub>. Precursors containing rhenium and sulfur/selenium are reacted in a furnace at elevated temperatures.[7]
- Mechanical Exfoliation: Single or few-layer flakes of ReS<sub>2</sub> and ReSe<sub>2</sub> can be obtained by mechanically exfoliating bulk crystals using the "Scotch tape" method.[3]
- Hydrothermal Synthesis: This method involves the reaction of rhenium and sulfur/selenium precursors in a sealed vessel at high temperature and pressure.[8]

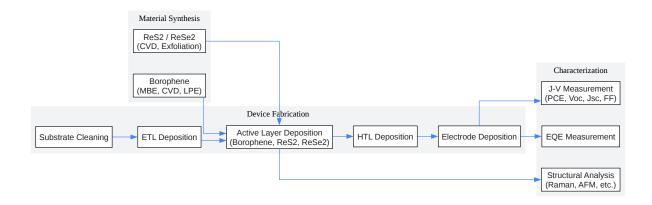
Fabrication of a ReSe<sub>2</sub>/MoS<sub>2</sub> Heterojunction Photovoltaic Device:[3]

- Material Preparation: Few-layer flakes of p-type ReSe<sub>2</sub> and n-type MoS<sub>2</sub> are mechanically exfoliated from bulk crystals.
- Heterostructure Assembly: The ReSe<sub>2</sub> flake is transferred onto the MoS<sub>2</sub> flake using a dry transfer method to form a vertical van der Waals heterostructure.
- Substrate and Electrodes: The heterostructure is placed on a Si/SiO<sub>2</sub> substrate. Standard photolithography and electron-beam evaporation are used to pattern and deposit metal electrodes (e.g., Cr/Au) on the ReSe<sub>2</sub> and MoS<sub>2</sub> flakes.



## **Visualizing the Processes**

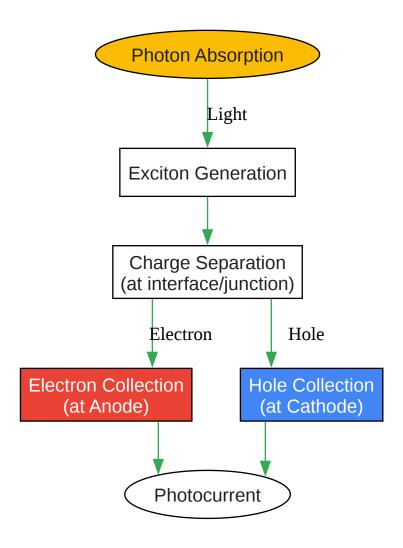
To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.



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Figure 1: Generalized workflow for the fabrication and characterization of 2D material-based solar cells.





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Figure 2: Simplified signaling pathway of the photovoltaic effect in a heterojunction solar cell.

### **Conclusion and Future Outlook**

The field of 2D material-based photovoltaics is rapidly evolving. While borophene, ReS<sub>2</sub>, and ReSe<sub>2</sub> have demonstrated promising fundamental properties for solar energy conversion, significant research is still required to overcome challenges in material synthesis, device fabrication, and performance optimization.

Borophene, with its high theoretical carrier mobility, presents an intriguing prospect. However, the lack of a bulk layered structure makes its synthesis and handling challenging. The successful integration of borophene quantum dots into perovskite solar cells to enhance efficiency opens up a promising avenue for its application as an interfacial layer or performance-enhancing additive.[1]



Rhenium disulfide and diselenide benefit from their direct bandgap nature, which is largely independent of the number of layers, a significant advantage over many other TMDs. The high external quantum efficiencies observed in photodetector devices underscore their excellent light-harvesting capabilities.[3][4] Future research should focus on fabricating and optimizing standalone solar cells to fully assess their power conversion efficiencies.

For all three materials, further research into scalable and cost-effective synthesis methods, as well as the development of stable and efficient device architectures, will be critical to unlocking their full potential for next-generation photovoltaic applications. The exploration of heterostructures combining these materials with other 2D or conventional semiconductor materials also represents a promising direction for future research.

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